2-Phenanthridinol, 7,8,9,10-tetrahydro-
Description
2-Phenanthridinol, 7,8,9,10-tetrahydro- is a partially saturated phenanthridine derivative characterized by a fused aromatic ring system with four hydrogenated positions (7–10). details its synthesis via Grignard reagent-mediated alkylation of a methoxy-substituted precursor, yielding (7S,10R)-7,8,9,10-tetrahydro-9,9-dimethoxy-7-methyl-2,10-phenanthridinediol . The compound’s stereochemistry and substituents (e.g., methoxy groups) are critical to its physicochemical and functional properties.
Properties
IUPAC Name |
7,8,9,10-tetrahydrophenanthridin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-14-13/h5-8,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVFCBEPKUCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C=C(C=CC3=NC=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454260 | |
| Record name | 2-Phenanthridinol, 7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100713-03-9 | |
| Record name | 7,8,9,10-Tetrahydro-2-phenanthridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100713-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenanthridinol, 7,8,9,10-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthridinol, 7,8,9,10-tetrahydro- typically involves the reduction of phenanthridine derivatives. One common method is the catalytic hydrogenation of phenanthridine using a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to handle large volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Phenanthridinol, 7,8,9,10-tetrahydro-: can undergo various types of chemical reactions, including:
Oxidation: : Converting the compound to its corresponding phenanthridine derivative.
Reduction: : Further reducing the compound to simpler derivatives.
Substitution: : Replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: : Phenanthridine derivatives.
Reduction: : Simpler tetrahydro derivatives.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
2-Phenanthridinol, 7,8,9,10-tetrahydro-:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its biological activities, including antimicrobial properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Employed in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues: Tetrahydroacridines and Pyridoindoles
Tetrahydroacridines (e.g., 9-amino-1,2,3,4-tetrahydroacridine, ) share a partially saturated tricyclic framework but replace phenanthridine’s nitrogen position with an acridine system. Key differences include:
- Melting Points: Tetrahydroacridines exhibit higher melting points (179–230°C) compared to phenanthridinol derivatives, likely due to stronger intermolecular interactions in acridines .
- Substituent Effects: Amino groups in tetrahydroacridines enhance hydrogen-bonding capacity, influencing solubility and receptor binding compared to methoxy-substituted phenanthridinols.
Pyridoindoles (e.g., 7-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole, ) feature a pyridine fused to an indole. Unlike phenanthridinol, these compounds often include trifluoromethyl or fluoro substituents, increasing lipophilicity and metabolic stability .
Table 1: Structural and Physical Properties
| Compound | Core Structure | Substituents | Melting Point (°C) | Molecular Weight |
|---|---|---|---|---|
| 2-Phenanthridinol derivative | Phenanthridine | 9,9-dimethoxy, 7-methyl | Not reported | ~350 (estimated) |
| 9-Amino-1,2,3,4-tetrahydroacridine | Acridine | 9-amino | 179–181 | 224.3 |
| 7-Methyl-pyrido[4,3-b]indole | Pyridoindole | 7-methyl, trifluoromethyl | Not reported | ~300 (estimated) |
Biological Activity
2-Phenanthridinol, 7,8,9,10-tetrahydro- is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in various fields of research, particularly in cancer therapy and immunomodulation.
- Molecular Formula : C₁₃H₉NO
- Molecular Weight : 195.22 g/mol
- Melting Point : 290-292 °C
- Boiling Point : 274.8 °C at 760 mmHg
- Density : 1.2 g/cm³
Biological Activity Overview
Research indicates that 2-Phenanthridinol derivatives exhibit a range of biological activities:
- PARP Inhibition : The compound acts as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy .
- Antitumor Activity : Studies have shown that 2-Phenanthridinol can inhibit cell proliferation in various cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression .
- Immunomodulatory Effects : The compound exhibits immunomodulatory properties, potentially enhancing immune responses against tumors while also regulating inflammatory processes .
Case Studies and Experimental Data
The biological activity of 2-Phenanthridinol is attributed to several mechanisms:
- DNA Damage Response Modulation : By inhibiting PARP, the compound disrupts the repair of single-strand breaks in DNA, leading to increased genomic instability in cancer cells.
- Induction of Apoptosis : The compound has been shown to activate caspases and other apoptotic pathways, leading to programmed cell death in malignant cells.
- Regulation of Cytokine Production : Its immunomodulatory effects may involve altering the production of key cytokines such as IL-6 and TNF-alpha, thereby influencing immune cell function .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
